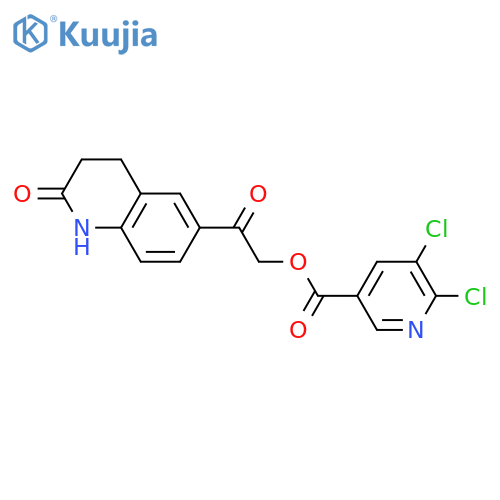Cas no 1223540-07-5 (2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate)

2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate
- AKOS034518952
- 1223540-07-5
- Z65584261
- [2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 5,6-dichloropyridine-3-carboxylate
- EN300-26614291
- 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate
-
- インチ: 1S/C17H12Cl2N2O4/c18-12-6-11(7-20-16(12)19)17(24)25-8-14(22)10-1-3-13-9(5-10)2-4-15(23)21-13/h1,3,5-7H,2,4,8H2,(H,21,23)
- InChIKey: NYQUOQJEJHMDDW-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=CC(=C1)C(=O)OCC(C1C=CC2=C(C=1)CCC(N2)=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 378.0174123g/mol
- どういたいしつりょう: 378.0174123g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 545
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26614291-0.05g |
2-oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate |
1223540-07-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate 関連文献
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
7. Book reviews
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylateに関する追加情報
2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate (CAS 1223540-07-5): A Comprehensive Overview
In the realm of specialized heterocyclic compounds, 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate (CAS 1223540-07-5) stands out as a molecule of significant interest to researchers and pharmaceutical developers. This compound, with its intricate structure combining tetrahydroquinoline and dichloropyridine moieties, has garnered attention for its potential applications in medicinal chemistry and material science.
The molecular architecture of 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate features a unique ester linkage between the 2-oxoethyl tetrahydroquinoline fragment and the 5,6-dichloropyridine-3-carboxylic acid component. This structural complexity contributes to its distinctive physicochemical properties, including a molecular weight of 377.21 g/mol and specific solubility characteristics that make it particularly valuable in organic synthesis applications.
Recent scientific literature highlights the growing importance of tetrahydroquinoline derivatives in drug discovery, with particular focus on their role as potential kinase inhibitors. The presence of both tetrahydroquinoline and dichloropyridine structural elements in this compound suggests possible applications in developing novel therapeutic agents, especially in areas such as inflammation modulation and targeted protein regulation.
From a synthetic chemistry perspective, CAS 1223540-07-5 represents an interesting case study in esterification reactions involving complex heterocycles. The compound's stability under various conditions makes it a valuable intermediate for further chemical modifications, particularly in the development of more sophisticated pharmacologically active molecules.
The pharmaceutical industry has shown increasing interest in 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate as a potential building block for drug candidates. Its structural features align with current trends in small molecule drug design, where researchers seek compounds with optimal molecular complexity and target specificity.
In material science applications, the dichloropyridine component of this compound offers interesting possibilities for creating novel polymeric materials with specific electronic properties. The combination of aromatic and heterocyclic elements in its structure may contribute to unique photophysical characteristics that could be exploited in advanced material development.
Analytical characterization of CAS 1223540-07-5 typically involves advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods confirm the compound's purity and structural integrity, which are crucial factors for research and development applications.
The stability profile of 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate under various storage conditions has been a subject of recent studies. Proper handling typically requires protection from moisture and extreme temperatures, with recommended storage in amber glass containers under inert atmosphere for long-term preservation.
Current market trends indicate growing demand for specialized heterocyclic building blocks like this compound, particularly in the pharmaceutical and agrochemical sectors. The unique combination of tetrahydroquinoline and dichloropyridine moieties in a single molecule offers synthetic chemists versatile options for structure-activity relationship studies.
Environmental and safety considerations for CAS 1223540-07-5 follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment including gloves and safety glasses is recommended when working with this chemical.
The synthesis of 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high yield and purity. Recent advances in green chemistry approaches have explored more sustainable methods for producing such complex molecules.
In computational chemistry and molecular modeling studies, this compound's structure has attracted attention for docking simulations and quantitative structure-activity relationship (QSAR) analyses. The presence of multiple hydrogen bond acceptors and donors in its molecular framework makes it an interesting subject for virtual screening studies.
Future research directions for CAS 1223540-07-5 may explore its potential as a precursor for fluorescent probes or as a ligand in coordination chemistry. The compound's structural features suggest possible applications in developing new molecular sensors or catalytic systems.
For researchers seeking high-purity 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate, several specialized chemical suppliers offer this compound with varying levels of purity and packaging options. Certificate of analysis documentation is typically available to confirm identity and purity specifications.
The intellectual property landscape surrounding tetrahydroquinoline-pyridine hybrid molecules continues to evolve, with numerous patents filed in recent years covering various derivatives and their applications. This underscores the commercial potential of compounds like CAS 1223540-07-5 in multiple technological fields.
In conclusion, 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate represents a fascinating example of modern heterocyclic chemistry with potential applications spanning pharmaceutical development, material science, and chemical biology. Its unique structural features and growing research interest position it as a compound worth watching in coming years.
1223540-07-5 (2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl 5,6-dichloropyridine-3-carboxylate) 関連製品
- 1177322-23-4(2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride)
- 2171110-45-3(3-amino-1-[2-(3-hydroxypyrrolidin-1-yl)ethyl]pyridin-2-one)
- 1806852-94-7(Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate)
- 2408392-08-3((1S,2S)-N1,N2-diethylcyclohexane-1,2-diamine dihydrochloride)
- 832737-45-8(1-(4-fluorophenyl)methylpiperidine-3-carboxylic acid)
- 2228252-95-5(2-(2-hydroxy-4-methoxyphenyl)ethanethioamide)
- 778599-83-0(3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid)
- 2172209-18-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid)
- 1286699-61-3(N-(2,4-dimethoxyphenyl)-2-4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide)
- 2034486-46-7(2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide)




